GSK864 -

GSK864

Catalog Number: EVT-270248
CAS Number:
Molecular Formula: C30H31FN6O4
Molecular Weight: 558.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes. [, , , , , , ] IDH1 is an enzyme involved in cellular metabolism, specifically in the citric acid cycle (TCA cycle), where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (αKG). [, ] Mutations in the IDH1 gene are frequently observed in various cancers, including gliomas and acute myeloid leukemia. [, , ] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2HG), instead of αKG. [, , ] 2HG contributes to tumorigenesis by interfering with various cellular processes, including epigenetic regulation. [, ]

GSK864 selectively targets and inhibits the mutant IDH1 enzyme, thereby reducing 2HG production and restoring normal αKG levels. [, , , ] This selective inhibition makes GSK864 a valuable tool in studying the role of mutant IDH1 in cancer development and progression. Furthermore, its potential to reverse the oncogenic effects of mutant IDH1 has garnered significant interest in developing GSK864 as a targeted cancer therapy.

Mechanism of Action

GSK864 functions as an allosteric inhibitor of mutant IDH1. [, , , ] Allosteric inhibitors bind to an enzyme at a site different from the active site, inducing a conformational change that ultimately reduces the enzyme's activity. [] In the case of GSK864, it binds specifically to the mutant IDH1 enzyme, preventing it from converting isocitrate to 2HG. [, , , ] This inhibition leads to a decrease in 2HG levels and a concomitant increase in αKG levels, effectively reversing the metabolic abnormalities caused by the IDH1 mutation. [, , ]

Applications
  • Investigating the Impact of Mutant IDH1 on Angiogenesis: A study utilized GSK864 to demonstrate that the secretome of IDH1 mutant fibrosarcoma cells stimulates vascular-endothelial tube formation, a critical step in angiogenesis (formation of new blood vessels). This effect was attenuated by GSK864, suggesting that 2HG, produced by mutant IDH1, plays a crucial role in promoting tumor angiogenesis. []
  • Elucidating the Role of IDH1 in Senescence Induction: Research utilizing GSK864 in high-grade serous ovarian cancer (HGSC) cells revealed that inhibiting IDH1 with GSK864 significantly decreased cell proliferation by inducing senescence, a state of stable cell cycle arrest. This finding suggests a novel therapeutic strategy for HGSC by targeting IDH1 to induce senescence in cancer cells. []
  • Exploring Synergistic Effects with Other Epigenetic Inhibitors: Studies have explored the combinatorial effects of GSK864 with other epigenetic inhibitors, like Belinostat (a histone deacetylase inhibitor) and GSK-J4 (a histone demethylase inhibitor), in IDH1-mutant gliomas. [, , , , ] These combinations demonstrated enhanced efficacy in inhibiting tumor growth and inducing cell death compared to single-agent treatments, indicating a potential for synergistic therapeutic approaches targeting epigenetic modifications in IDH1-mutant cancers.
  • Developing Cell-Based Assays for Drug Discovery: Research has leveraged the interaction between GSK864 and the efflux transporter ABCG2 to develop cell-based assays for identifying and evaluating novel ABCG2 inhibitors. [, ] This application highlights the utility of GSK864 as a tool for drug discovery beyond its primary target, mutant IDH1.

2-Hydroxyglutarate (2HG)

Compound Description: 2-Hydroxyglutarate (2HG) is an oncometabolite produced by cells with mutations in the isocitrate dehydrogenase (IDH) enzymes, including IDH1. These mutations lead to the reduction of α-ketoglutarate (αKG) to 2HG. 2HG has been shown to directly transform normal cells into malignant cells by interfering with histone demethylation and causing epigenetic dysregulation [, ]. It also stimulates vascular-endothelial genesis, promoting oncogenic angiogenesis [].

Relevance: GSK864 is an allosteric inhibitor specifically targeting mutant IDH1 [, , , , , , ]. By inhibiting mutant IDH1, GSK864 aims to reduce the production of 2HG and counteract its tumor-promoting effects. Therefore, 2HG is a direct product of the enzyme that GSK864 inhibits, making it a highly relevant compound.

α-Ketoglutarate (αKG)

Compound Description: α-Ketoglutarate (αKG) is a key metabolite in the tricarboxylic acid (TCA) cycle. It is the substrate of IDH1, which normally catalyzes its production from isocitrate [, ]. αKG also acts as a cofactor for Jumonji C (JmjC) histone demethylases, enzymes involved in epigenetic regulation [].

Relevance: Mutations in IDH1, the target of GSK864, lead to decreased αKG levels and increased 2HG production. This metabolic shift contributes to the oncogenic effects of IDH1 mutations [, ]. By inhibiting mutant IDH1, GSK864 aims to restore normal αKG levels and reduce 2HG, potentially reversing some of the oncogenic effects.

5-Azacytidine

Compound Description: 5-Azacytidine is a DNA methyltransferase inhibitor and is considered a demethylating agent []. It is often used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Relevance: Like GSK864, 5-azacytidine is an epigenetic modifier. It was identified as a potent agent against IDH1-mutant glioma cells in a chemical screen alongside GSK864 []. This suggests potential synergistic effects or shared mechanisms of action in targeting IDH1-mutant gliomas.

Chaetocin

Compound Description: Chaetocin is a fungal metabolite with anti-cancer properties. It is a known inhibitor of the histone methyltransferase SU(VAR)3-9 [].

Relevance: Similar to GSK864, Chaetocin was identified in a chemical screen as a potent agent against IDH1-mutant glioma cells []. This suggests a potential role for histone methylation in the sensitivity of IDH1-mutant cells and potential synergistic effects with GSK864.

Belinostat

Compound Description: Belinostat is a histone deacetylase (HDAC) inhibitor, belonging to the hydroxamic acid class of HDAC inhibitors [, ]. It is approved for the treatment of peripheral T-cell lymphoma.

Relevance: Belinostat, in combination with GSK864, demonstrated synergistic effects in killing IDH1-mutant glioma cells [, ]. This combination therapy was found to be highly effective and selective for IDH1-mutant cells, inducing cell cycle arrest and apoptosis through the activation of inflammatory and unfolded protein response pathways [, ].

GSK-J4

Compound Description: GSK-J4 is a potent and selective inhibitor of histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3) [, ]. These demethylases play a role in gene regulation by removing methyl groups from histones.

Relevance: GSK-J4 exhibited potent activity against IDH1-mutant glioma cells, and the combination of GSK-J4 and Belinostat demonstrated high efficacy in preclinical models of IDH1-mutant gliomas [, ]. This combination therapy induced cell death via cell cycle arrest and apoptosis, suggesting a potential therapeutic strategy for targeting IDH1-mutant gliomas by combining different epigenetic modulators [, ].

Properties

Product Name

GSK864

IUPAC Name

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide

Molecular Formula

C30H31FN6O4

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1

InChI Key

DUCNNEYLFOQFSW-PMERELPUSA-N

SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

GSK864; GSK-864; GSK 864.

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.